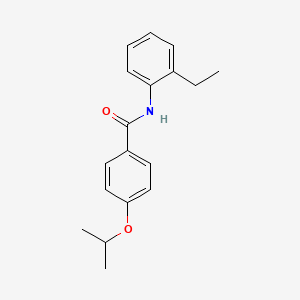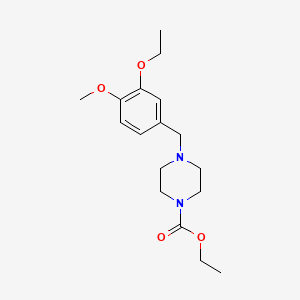![molecular formula C15H20N2O3 B5883090 ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is a chemical compound that is commonly referred to as diethylcarbamazine (DEC). DEC is an anthelmintic drug that is used to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. In
Mecanismo De Acción
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate works by paralyzing and killing the parasitic worms that cause lymphatic filariasis, river blindness, and loiasis. It does this by disrupting the metabolism of the worms, which ultimately leads to their death.
Biochemical and Physiological Effects
This compound affects the biochemical and physiological processes of the parasitic worms that it targets. It disrupts the metabolism of the worms, which leads to their death. This compound also affects the immune system, causing an increase in the production of antibodies that can help fight off the parasitic infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its potential as an anthelmintic drug. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, this compound does have some limitations for lab experiments. It can be toxic to certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate. One area of research is the development of new and more effective anthelmintic drugs. Another area of research is the study of the immune system response to parasitic infections and the potential use of this compound as an immunomodulatory agent. Additionally, there is potential for this compound to be used in the treatment of other parasitic infections beyond lymphatic filariasis, river blindness, and loiasis. Further research is needed to explore these potential future directions.
Conclusion
In conclusion, this compound is a well-studied anthelmintic drug that has been extensively researched for its potential to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. Its mechanism of action involves disrupting the metabolism of the parasitic worms that it targets, ultimately leading to their death. This compound has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on this compound, including the development of new and more effective anthelmintic drugs and the study of the immune system response to parasitic infections.
Métodos De Síntesis
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is synthesized by the reaction of piperazine and ethylene oxide, followed by the reaction of the resulting compound with p-chlorobenzoyl chloride. The resulting product is then reacted with ethyl alcohol to produce this compound.
Aplicaciones Científicas De Investigación
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has been extensively studied for its potential as an anthelmintic drug. It is commonly used to treat lymphatic filariasis, a parasitic disease that affects millions of people worldwide. This compound has also been studied for its potential as a treatment for river blindness and loiasis.
Propiedades
IUPAC Name |
ethyl N-[4-(piperidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)16-13-8-6-12(7-9-13)14(18)17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMSJIIHPKEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)

![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)


![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)
![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)
![2-(4-chlorophenyl)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5883115.png)
![5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)